N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Therapeutics
Compounds with the pyrazolo[3,4-d]pyrimidin scaffold have shown potential in antiviral therapy. Modifications of these compounds have led to molecules with significant activity against viruses like the Newcastle disease virus, comparable to established antiviral drugs like Ribavirin . Further research and optimization could lead to new classes of antiviral agents.
Cancer Research
The structural analogy of pyrazolo[3,4-d]pyrimidin derivatives to adenine and guanine makes them candidates for cancer research. They can be designed to interfere with cellular signaling pathways that are dysregulated in cancer cells, potentially leading to novel oncology treatments .
Neurological Disorders
Due to the ability of pyrazolo[3,4-d]pyrimidin derivatives to cross the blood-brain barrier, they are being studied for their potential applications in treating neurological disorders. Their modulatory effects on central nervous system receptors could be harnessed to treat conditions like epilepsy and Parkinson’s disease .
Cardiovascular Diseases
Research has indicated that certain pyrazolo[3,4-d]pyrimidin derivatives may have beneficial effects on cardiovascular health. They could act as vasodilators or have anti-arrhythmic properties, which are valuable in the management of heart diseases .
Inflammatory Diseases
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidin derivatives are being explored. They could serve as the basis for new anti-inflammatory medications with potentially fewer side effects than current treatments .
Metabolic Disorders
These compounds may influence metabolic pathways, offering a new approach to treating metabolic disorders such as diabetes and obesity. Their ability to modulate enzyme activity involved in metabolism is a promising avenue for research .
Antibacterial Agents
The structural complexity of pyrazolo[3,4-d]pyrimidin derivatives allows for the development of novel antibacterial agents. Their potential to disrupt bacterial replication and protein synthesis could be critical in the fight against antibiotic-resistant bacteria .
Chemical Synthesis and Drug Design
Pyrazolo[3,4-d]pyrimidin derivatives are versatile intermediates in chemical synthesis. They can be used to create a wide range of complex molecules, aiding in the design and development of new drugs with diverse therapeutic effects .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in cell proliferation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, particularly in cancer cells .
Pharmacokinetics
These studies help predict the structure requirements for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Eigenschaften
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-3-8-14(9-4-2)18(25)22-23-13-20-17-16(19(23)26)12-21-24(17)15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCRKGJGMGNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.